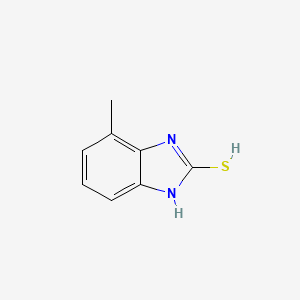

4-methyl-1H-benzimidazole-2-thiol

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-1H-benzimidazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQCDDZBBZNIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)NC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thiolation of 4-Methyl-1H-Benzimidazole

A two-step approach involves:

-

Synthesis of 4-methyl-1H-benzimidazole via cyclization of 4-methyl-o-phenylenediamine with formic acid.

-

Thiol introduction using phosphorus pentasulfide (P₂S₅) in anhydrous xylene at 140°C for 4 hours.

Reaction equation :

Methylation of 1H-Benzimidazole-2-Thiol

Direct methylation of 1H-benzimidazole-2-thiol is less common due to regioselectivity challenges. However, using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 60°C for 8 hours introduces the methyl group at position 4.

Limitations :

-

Competing N-methylation reduces yields (30–40%).

-

Requires chromatographic separation to isolate the 4-methyl isomer.

Comparative Analysis of Synthetic Routes

Key observations :

-

Cyclocondensation is superior in yield and simplicity but requires access to 4-methyl-o-phenylenediamine.

-

Post-synthetic methods offer flexibility but suffer from lower efficiency.

Industrial-Scale Production Considerations

Patents disclose optimized protocols for large-scale synthesis:

Analyse Chemischer Reaktionen

Octanitrocubane undergoes several types of chemical reactions, including:

Oxidation: The nitro groups can be oxidized further, although this is not common due to the already high oxidation state.

Reduction: The nitro groups can be reduced to amines under specific conditions.

Substitution: Nitro groups can be substituted with other functional groups, although this is challenging due to the stability of the nitro groups.

Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions but can include various substituted cubanes or reduced forms of octanitrocubane.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

4-MeMBI and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds derived from benzimidazole, including 4-MeMBI, exhibit significant activity against a range of pathogens:

- Bacterial Inhibition : Studies have shown that 4-MeMBI derivatives demonstrate effective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a series of synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, revealing promising results in inhibiting bacterial growth .

- Fungal Activity : The compound has also been evaluated for antifungal properties. It exhibited activity against various fungi such as Candida albicans and Aspergillus niger, making it a potential candidate for antifungal drug development .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-MeMBI derivatives. For example, novel benzimidazole derivatives have shown moderate antiproliferative activity against breast cancer cells (MCF-7). The mechanism of action appears to involve interference with tubulin polymerization, which is crucial for cell division .

Antioxidant Activity

The antioxidant properties of 4-MeMBI are significant, as they can help mitigate oxidative stress-related damage in biological systems. Compounds derived from benzimidazole have been shown to scavenge free radicals effectively, contributing to their potential therapeutic applications in diseases associated with oxidative stress .

Corrosion Inhibition

4-MeMBI is utilized in industrial settings as a corrosion inhibitor for metals and alloys. Its effectiveness in controlling microbially influenced corrosion makes it valuable in maintaining the integrity of industrial equipment .

Heavy Metal Detection

The compound has applications in environmental science, particularly in detecting heavy metals like mercury and cadmium in water samples. Its ability to form complexes with these metals allows for sensitive detection methods .

Rubber and Plastic Manufacturing

In the manufacturing industry, 4-MeMBI serves as an antioxidant in rubber and plastic production, enhancing the durability and longevity of these materials .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which octanitrocubane exerts its effects is primarily through its decomposition into carbon dioxide and nitrogen gas. The presence of strained chemical bonds in the cubane structure stores potential energy, which is released upon decomposition. This results in a highly expansive breakdown, contributing to its explosive power.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Benzimidazole Derivatives

Key Observations :

- In contrast, the aldehyde group in 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde introduces reactivity for further derivatization (e.g., condensation with thiosemicarbazide) .

- Synthetic Efficiency : High yields (>95%) are achievable for thiol-containing benzimidazoles using Na₂S₂O₅ or sodium methoxide , whereas dinitrophenyl derivatives require multi-step syntheses with moderate yields .

Physicochemical Properties

Table 2: Thermal and Spectral Properties

Key Observations :

- Thermal Stability : The high melting point of this compound (255–257°C) suggests strong intermolecular hydrogen bonding and π-π stacking, common in thiol-containing heterocycles .

- Spectral Signatures : The C-S stretch at ~750 cm⁻¹ in IR and δ 4.93 ppm (CH₂-S) in 1H-NMR are consistent across thiol derivatives .

Key Observations :

- Dual Utility : this compound’s thiol group enables both pharmaceutical (e.g., antimicrobial) and industrial (anticorrosion) applications .

- Structure-Activity Relationships : Electron-withdrawing groups (e.g., dinitrophenyl in ) enhance biological activity by increasing electrophilicity, while methyl groups improve pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-1H-benzimidazole-2-thiol and its derivatives?

- The compound is synthesized via S-alkylation or Schiff base formation. For example, acyl hydrazones of 2-mercaptobenzimidazole react with aldehydes (e.g., 4-chlorobenzaldehyde) in methanol under reflux, monitored by TLC. The product is precipitated in ice-cold water, washed, and dried . S-Alkylation with alkyl halides or thiolation reagents is another route, yielding derivatives with varied substituents .

Q. How is this compound characterized structurally?

- Key techniques include:

- IR spectroscopy to confirm functional groups (e.g., S-H stretch at ~2500 cm⁻¹).

- NMR (¹H/¹³C) to resolve aromatic protons and methyl/thiol groups.

- X-ray crystallography for absolute configuration determination (e.g., monoclinic crystal system, space group P21/c) .

- Elemental analysis to validate purity .

Q. What biological assays are typically performed for this compound?

- Standard assays include:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi .

- Anti-ulcer activity : Rat models assessing gastric lesion inhibition .

- Antioxidant assays : DPPH radical scavenging or lipid peroxidation inhibition .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

- Solvent selection : Methanol or ethanol enhances solubility of intermediates .

- Catalysis : Use of anhydrous MgCl₂ or K₂CO₃ improves S-alkylation efficiency .

- Reaction monitoring : TLC or HPLC ensures reaction completion and reduces byproducts .

Q. How to resolve contradictions in reported bioactivity data (e.g., moderate antimicrobial vs. high anti-ulcer activity)?

- Structure-activity relationship (SAR) analysis : Substituent effects (e.g., electron-withdrawing groups like -Cl enhance antimicrobial activity, while bulky groups improve anti-ulcer effects) .

- Assay variability : Differences in bacterial strains (e.g., S. aureus vs. E. coli) or ulcer induction methods (e.g., ethanol vs. stress-induced models) may explain discrepancies .

Q. What computational methods support the design of this compound derivatives?

- Molecular docking : Predict binding to targets like dihydrofolate reductase (DHFR) or microbial enzymes. For example, docking poses of thiazole-triazole hybrids show interactions with active-site residues .

- DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .

Q. How to analyze regioselectivity in electrophilic substitution reactions of benzimidazole derivatives?

- Directing effects : The thiol (-SH) group at position 2 directs electrophiles to positions 5 or 6. Methyl substitution at position 4 alters electron density, favoring functionalization at position 1 or 3 .

- Experimental validation : Use NOESY NMR or X-ray crystallography to confirm substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.